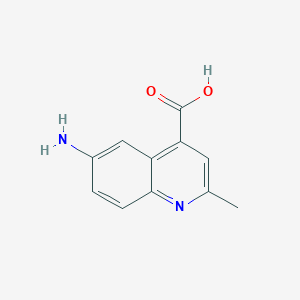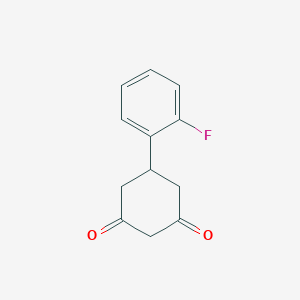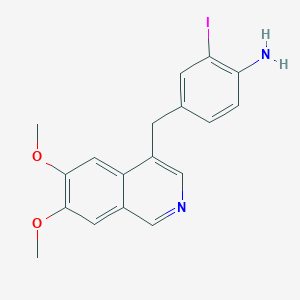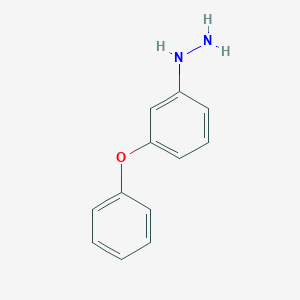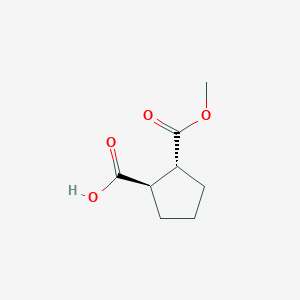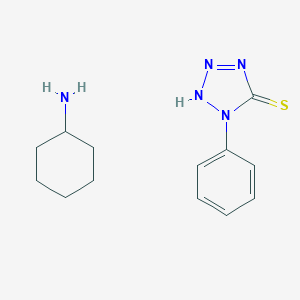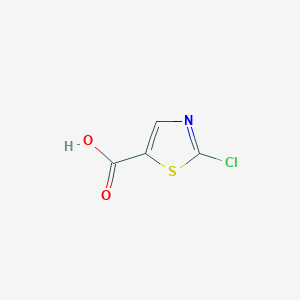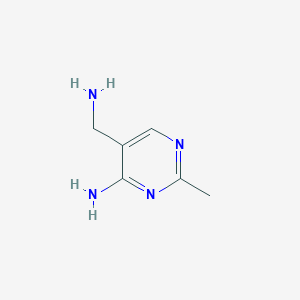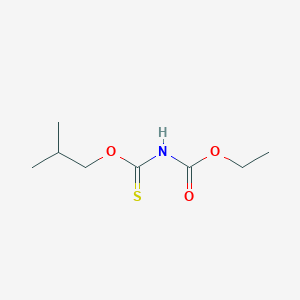
ethyl N-(2-methylpropoxycarbothioyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homidium bromide, also known as ethidium bromide, is a chemical compound with the molecular formula C21H20BrN3. It is a phenanthridinium derivative and is widely recognized for its use as a nucleic acid stain in molecular biology laboratories. Homidium bromide is a purple-red solid that fluoresces under ultraviolet light, making it a valuable tool for visualizing DNA and RNA in various electrophoresis techniques .
准备方法
Synthetic Routes and Reaction Conditions: Homidium bromide can be synthesized through a multi-step process involving the condensation of phenanthridine derivatives with appropriate amines. The reaction typically involves the following steps:
Condensation Reaction: Phenanthridine is reacted with an amine (such as ethylamine) in the presence of a suitable catalyst to form the intermediate compound.
Bromination: The intermediate compound is then brominated using bromine or a bromine-containing reagent to yield homidium bromide.
Industrial Production Methods: Industrial production of homidium bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Homidium bromide undergoes various chemical reactions, including:
Oxidation: Homidium bromide can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert homidium bromide into its reduced forms, which may have different fluorescence properties.
Substitution: Homidium bromide can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can replace the bromide ion under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine derivatives, while substitution reactions can produce various substituted phenanthridinium compounds .
科学研究应用
Homidium bromide has a wide range of scientific research applications, including:
Molecular Biology: It is extensively used as a fluorescent tag for nucleic acids in techniques such as agarose gel electrophoresis and polymerase chain reaction (PCR).
Veterinary Medicine: Homidium bromide has been used to treat trypanosomiasis in cattle, although its use has declined due to antimicrobial resistance.
Biochemistry: It serves as an inhibitor of DNA polymerase, making it useful in studying DNA replication and repair mechanisms.
Industrial Applications: Homidium bromide is used in various fluorimetric assays for nucleic acids and as a luminescent agent in research and diagnostic applications.
作用机制
Homidium bromide exerts its effects primarily through intercalation into nucleic acids. The compound inserts itself between the base pairs of DNA or RNA, disrupting the helical structure and inhibiting the activity of enzymes such as DNA polymerase. This intercalation also enhances the fluorescence of homidium bromide, making it a powerful tool for visualizing nucleic acids under ultraviolet light .
相似化合物的比较
Acridine Orange: Another nucleic acid stain with similar intercalating properties but different fluorescence characteristics.
Propidium Iodide: A nucleic acid stain that also intercalates into DNA but is impermeable to live cells, making it useful for distinguishing between live and dead cells.
DAPI (4’,6-diamidino-2-phenylindole): A fluorescent stain that binds strongly to adenine-thymine rich regions in DNA.
Uniqueness of Homidium Bromide: Homidium bromide is unique in its strong fluorescence enhancement upon binding to nucleic acids and its widespread use in molecular biology laboratories. Its ability to intercalate into both DNA and RNA, along with its inhibitory effects on DNA polymerase, makes it a versatile tool for various research applications .
属性
CAS 编号 |
103122-66-3 |
|---|---|
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC 名称 |
ethyl N-(2-methylpropoxycarbothioyl)carbamate |
InChI |
InChI=1S/C8H15NO3S/c1-4-11-7(10)9-8(13)12-5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,13) |
InChI 键 |
XNMRLZYOSGDPRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)OCC(C)C |
手性 SMILES |
CCOC(=O)N=C(OCC(C)C)S |
规范 SMILES |
CCOC(=O)NC(=S)OCC(C)C |
Key on ui other cas no. |
103122-66-3 |
Pictograms |
Flammable; Irritant; Health Hazard; Environmental Hazard |
同义词 |
[(2-Methylpropoxy)thioxomethyl]carbamic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
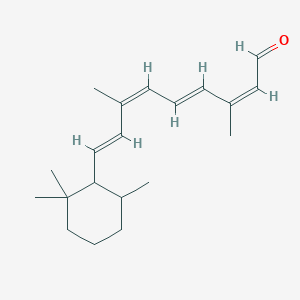
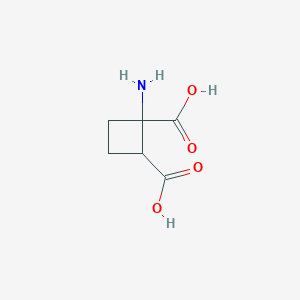
![dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B11940.png)
